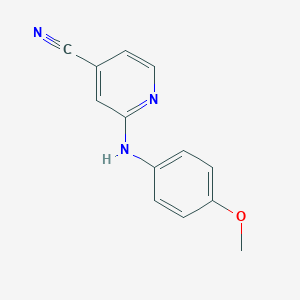

2-((4-Methoxyphenyl)amino)isonicotinonitrile

Description

Properties

IUPAC Name |

2-(4-methoxyanilino)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-17-12-4-2-11(3-5-12)16-13-8-10(9-14)6-7-15-13/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVSMHRJLWCGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640849 | |

| Record name | 2-(4-Methoxyanilino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137225-09-3 | |

| Record name | 2-[(4-Methoxyphenyl)amino]-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137225-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyanilino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile typically involves the reaction of 2-chloro-4-cyanopyridine with p-anisidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-((4-Methoxyphenyl)amino)isonicotinonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)amino)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products Formed

Oxidation: Nitro or quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-((4-Methoxyphenyl)amino)isonicotinonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)amino)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

- 2-(4-Acetylpiperazin-1-yl)isonicotinonitrile (sc-339770): Substituent: 4-Acetylpiperazinyl group (electron-withdrawing due to the acetyl moiety). This may enhance solubility in polar solvents compared to the methoxy-substituted analog . Commercial Availability: Priced at $197/250 mg (Santa Cruz Biotechnology), suggesting its utility in drug discovery .

- 2-(4-Methansulfonylphenyl)-isonicotinic Acid: Substituent: 4-Methanesulfonyl group (strong electron-withdrawing sulfonyl). Key Differences: The sulfonyl group increases acidity (pKa ~1-2) and enhances hydrogen-bond acceptor capacity, whereas the methoxy group in the target compound is electron-donating (pKa ~10-12 for phenolic analogs). This stark electronic contrast affects interactions in catalytic or receptor-binding contexts . Molecular Formula: C₁₃H₁₁NO₄S (Molar Mass: 277.3 g/mol) .

Core Structure Variations

- 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile: Core: Malononitrile with a 4-methoxyphenyl-oxoethyl side chain. Key Differences: The malononitrile core provides two nitrile groups, enabling diverse reactivity (e.g., cyclization reactions). In contrast, the isonicotinonitrile core offers a rigid pyridine ring, favoring aromatic stacking interactions. Crystal packing in this compound involves weak C–H···N and C–H···π interactions, which may differ in the target compound due to the absence of oxoethyl spacers .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Core Structure | Substituent | Molecular Formula | Molar Mass (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| 2-((4-Methoxyphenyl)amino)isonicotinonitrile | Iso nicotinonitrile | 4-Methoxyphenylamino | C₁₃H₁₁N₃O | 237.25* | Electron-rich aryl, moderate polarity |

| 2-(4-Acetylpiperazin-1-yl)isonicotinonitrile | Iso nicotinonitrile | 4-Acetylpiperazinyl | C₁₃H₁₅N₅O | 273.30 | High solubility, steric bulk |

| 2-(4-Methansulfonylphenyl)-isonicotinic acid | Iso nicotinic acid | 4-Methanesulfonyl | C₁₃H₁₁NO₄S | 277.30 | Strong acidity, H-bond acceptor |

| 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile | Malononitrile | 4-Methoxyphenyl-oxoethyl | C₁₂H₁₀N₂O₂ | 214.22 | Flexible spacer, cyclization-prone |

*Calculated based on structural similarity.

Biological Activity

2-((4-Methoxyphenyl)amino)isonicotinonitrile, known for its complex structure involving a methoxy group, an amino group, and an isonicotinonitrile moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The molecular formula of 2-((4-Methoxyphenyl)amino)isonicotinonitrile is C13H11N3O. The synthesis typically involves the reaction of 2-chloro-4-cyanopyridine with p-anisidine in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The reaction conditions are optimized for yield and purity.

Enzyme Inhibition

Research indicates that 2-((4-Methoxyphenyl)amino)isonicotinonitrile exhibits significant biological activity, particularly in enzyme inhibition. Its structure allows it to interact with various molecular targets, potentially acting as an inhibitor or modulator of enzyme activity. For instance, studies have shown that compounds containing nitrile groups often enhance pharmacokinetic properties and solubility .

Anticancer Properties

Nitrile-containing compounds have been extensively studied for their anticancer properties. The presence of the nitrile group in 2-((4-Methoxyphenyl)amino)isonicotinonitrile may contribute to its efficacy against certain cancer types. Previous studies have highlighted similar compounds that display potent activity against cancer cell lines .

The mechanism of action for 2-((4-Methoxyphenyl)amino)isonicotinonitrile likely involves:

- Binding to Active Sites : The compound may bind to active sites on enzymes or receptors, inhibiting their function.

- Allosteric Modulation : It could also interact with allosteric sites, leading to conformational changes that affect enzyme activity.

These interactions can disrupt critical biological pathways, making it a candidate for further therapeutic exploration.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study demonstrated that similar nitrile derivatives exhibited antimicrobial properties against various pathogens. The findings suggest that 2-((4-Methoxyphenyl)amino)isonicotinonitrile may share these properties .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the phenyl ring can significantly impact biological activity. Compounds with electron-donating groups like methoxy tend to exhibit enhanced activity compared to their counterparts with electron-withdrawing groups .

- In Vitro Studies : In vitro assays have indicated that compounds similar to 2-((4-Methoxyphenyl)amino)isonicotinonitrile show promising results in inhibiting specific cancer cell lines, suggesting potential applications in oncology .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.